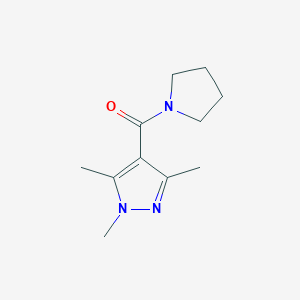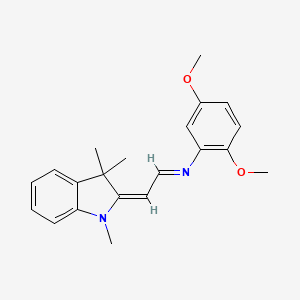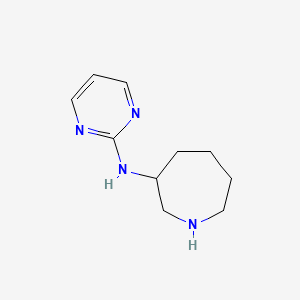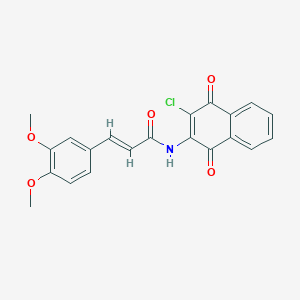
3-Tert-butyl-1-propylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-1-propylpyrimidine-2,4-dione, also known as TBP, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. TBP is a heterocyclic compound that contains a pyrimidine ring and two alkyl groups, which make it a versatile molecule for various applications.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-1-propylpyrimidine-2,4-dione is not well understood, but it is believed to act as an antioxidant by scavenging free radicals and reactive oxygen species. 3-Tert-butyl-1-propylpyrimidine-2,4-dione has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-Tert-butyl-1-propylpyrimidine-2,4-dione has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. 3-Tert-butyl-1-propylpyrimidine-2,4-dione has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Tert-butyl-1-propylpyrimidine-2,4-dione is its stability, which makes it a suitable candidate for various lab experiments. 3-Tert-butyl-1-propylpyrimidine-2,4-dione is also relatively easy to synthesize and has a high yield. However, one of the limitations of 3-Tert-butyl-1-propylpyrimidine-2,4-dione is its limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the research on 3-Tert-butyl-1-propylpyrimidine-2,4-dione. One potential direction is the development of 3-Tert-butyl-1-propylpyrimidine-2,4-dione-based drugs for the treatment of various diseases. Another direction is the investigation of 3-Tert-butyl-1-propylpyrimidine-2,4-dione's potential applications in agriculture, such as its use as a pesticide. Additionally, further research is needed to fully understand the mechanism of action of 3-Tert-butyl-1-propylpyrimidine-2,4-dione and its potential side effects.
In conclusion, 3-Tert-butyl-1-propylpyrimidine-2,4-dione is a versatile molecule with potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its potential therapeutic properties. Further research is needed to fully understand the mechanism of action of 3-Tert-butyl-1-propylpyrimidine-2,4-dione and its potential applications in various fields.
Synthesis Methods
The synthesis of 3-Tert-butyl-1-propylpyrimidine-2,4-dione involves the reaction between 3-acetyl-2,4-pentanedione and tert-butylamine in the presence of a catalyst. The reaction yields 3-Tert-butyl-1-propylpyrimidine-2,4-dione as a white crystalline solid with a high yield.
Scientific Research Applications
3-Tert-butyl-1-propylpyrimidine-2,4-dione has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3-Tert-butyl-1-propylpyrimidine-2,4-dione has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
3-tert-butyl-1-propylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-5-7-12-8-6-9(14)13(10(12)15)11(2,3)4/h6,8H,5,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNODPHJJEZJACG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=O)N(C1=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-1-propylpyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-methoxy-4-[3-methoxy-4-[(2-nitrophenyl)methylideneamino]phenyl]phenyl]-1-(2-nitrophenyl)methanimine](/img/structure/B7463840.png)

![ethyl (2Z)-2-cyano-3-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate](/img/structure/B7463848.png)
![N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide](/img/structure/B7463851.png)
![3-[(1-Cyclohexyl-4,5-dimethylimidazol-2-yl)sulfanylmethyl]-5-(furan-2-yl)-1,2-oxazole](/img/structure/B7463868.png)
![3-[[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7463874.png)
![N-[4-[[(1-methylpiperidin-4-yl)amino]methyl]phenyl]acetamide](/img/structure/B7463882.png)
![(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B7463889.png)

![(E)-2-cyano-N-(2-iodo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-3-phenylprop-2-enamide](/img/structure/B7463903.png)
![(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B7463913.png)


